5-chloro-2-(piperazin-1-yl)pyridine-3-carbonitrile hydrochloride
Description
5-chloro-2-(piperazin-1-yl)pyridine-3-carbonitrile hydrochloride: is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a chloro group, a piperazine moiety, and a nitrile group
Properties
CAS No. |
2742656-44-4 |
|---|---|
Molecular Formula |
C10H12Cl2N4 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(piperazin-1-yl)pyridine-3-carbonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-bromopyridine and piperazine.
Nucleophilic Substitution: The bromine atom in 5-chloro-2-bromopyridine is substituted by the piperazine moiety through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of Carbonitrile: The nitrile group is introduced by reacting the intermediate with a suitable cyanating agent, such as copper(I) cyanide, under reflux conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitrile positions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, copper(I) cyanide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Amides and Carboxylic Acids: From hydrolysis of the nitrile group.
Oxidized or Reduced Piperazine Derivatives: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-(piperazin-1-yl)pyridine-3-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(piperazin-1-yl)pyridine-3-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine moiety can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding or other interactions with the target site.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in multiple fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and potential therapeutic agents. Understanding its preparation methods, chemical reactions, and applications can provide insights into its versatile roles in scientific research and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
